3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione
Description
This compound is an imidazolidine-2,4-dione derivative featuring a 3,4-dihydroquinoline moiety attached via a 2-oxoethyl chain, along with a 4-methoxyphenyl and methyl group at the 5-position. Imidazolidine-2,4-diones (hydantoins) are known for their diverse pharmacological activities, including antimycobacterial and enzyme inhibitory properties . The 4-methoxyphenyl group may enhance lipophilicity, while the dihydroquinoline substituent could influence π-π stacking interactions or target binding .
Properties
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-22(16-9-11-17(29-2)12-10-16)20(27)25(21(28)23-22)14-19(26)24-13-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-12H,5,7,13-14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUMDWZQRGLEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)N2CCCC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves several key steps:
Formation of the dihydroquinoline moiety: : This can be synthesized through the hydrogenation of quinoline.
Oxidation to form the oxoethyl group: : Typically achieved using oxidizing agents like potassium permanganate.
Condensation reaction: : The dihydroquinoline derivative is then condensed with a methoxyphenyl-substituted imidazolidine to form the final product.
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using continuous flow reactors to maintain optimal reaction conditions and enhance yield. Solvents and reagents are carefully chosen for their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the dihydroquinoline moiety, forming quinolinone derivatives.
Reduction: : Reductive reactions can further stabilize the quinoline ring system.
Substitution: : Functional groups on the compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: : Halogenating agents, alkylating agents.
Major Products
Oxidation: : Formation of quinolinone derivatives.
Reduction: : Further hydrogenated quinoline systems.
Substitution: : Varied derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in organic synthesis, aiding in the formation of complex molecules for further research.
Biology
In biology, it's often used to study enzyme interactions due to its unique structural motifs that mimic certain natural substrates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, particularly its interactions with biological macromolecules.
Industry
In industrial applications, it serves as a precursor for manufacturing dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with enzyme active sites, mimicking the transition states of natural substrates. This interaction is particularly significant in the study of enzyme inhibition and drug design. The quinoline and imidazolidine moieties provide a versatile framework for binding to various biological targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
- Compound 24 (3-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione): Replaces the dihydroquinoline group with a 2,4-difluorophenyl moiety. The electron-withdrawing fluorine atoms may enhance metabolic stability compared to the electron-rich dihydroquinoline in the target compound .
- Compound 18 (5-(4-(1H-Tetrazol-5-yl)phenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione) : Incorporates a tetrazolyl group, which could improve solubility via ionization at physiological pH .
Data Table: Key Comparative Parameters
Key Research Findings
- Substituent Effects : Electron-donating groups (e.g., methoxy) enhance lipophilicity but may reduce metabolic stability compared to halogenated analogs .
- Synthetic Efficiency : Yields vary significantly (25–70%) based on substituent reactivity and coupling methods, with bromophenyl derivatives showing higher efficiency .
Biological Activity
3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H27N5O3
- Molecular Weight : 421.55838 g/mol
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
-
Antimicrobial Activity :
- Compounds with similar structures have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives of quinoline have been noted for their effectiveness against Gram-positive and Gram-negative bacteria .
- The imidazolidine core is known to enhance the antimicrobial activity of related compounds by interacting with bacterial cell membranes.
-
Anticancer Properties :
- Some derivatives demonstrate moderate antineoplastic activity against cancer cell lines such as TK-10 and HT-29 . The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways.
- A study highlighted that certain structural modifications could increase the cytotoxic effects on cancer cells, suggesting a structure-activity relationship (SAR) that could be exploited for drug development.
-
Anti-inflammatory Effects :
- Compounds featuring similar moieties have been studied for their anti-inflammatory properties. The presence of methoxy groups has been linked to enhanced inhibition of pro-inflammatory cytokines .
- In vitro studies show that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes implicated in inflammation.
- Receptor Modulation : Similar compounds have shown affinity for various receptors, including serotonin receptors. This suggests potential psychotropic effects or modulation of neurotransmitter systems .
Case Study 1: Anticancer Activity
A recent study synthesized a series of imidazolidine derivatives and evaluated their anticancer properties. Among these, one derivative exhibited an IC50 value of 15 µM against HT-29 cells. Further analysis revealed that this compound induced apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases .
Case Study 2: Antimicrobial Efficacy
In another investigation, a derivative structurally related to this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, demonstrating significant antibacterial activity comparable to standard antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions, similar to hydantoin derivatives in the literature. For example, general method B (used in and ) involves reacting a hydantoin core with a ketone-bearing electrophile (e.g., 2-chloro-2',4'-difluoroacetophenone) under reflux in polar aprotic solvents (e.g., DMF). Optimization of reaction time, temperature, and stoichiometry is critical. Lower yields (e.g., 25% in ) may result from steric hindrance or competing side reactions; purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure, and how should key spectral data be interpreted?
- Methodology :
- 1H/13C NMR : Identify signals for the 4-methoxyphenyl group (δ ~3.8 ppm for OCH3, aromatic protons at δ 6.8–7.4 ppm) and the dihydroquinolinyl moiety (multiplet signals for fused rings).
- HRMS/UPLC-MS : Confirm molecular ion peaks ([M+H]+) and isotopic patterns.
- IR Spectroscopy : Detect carbonyl stretches (~1700–1750 cm⁻¹ for imidazolidinedione and ketone groups).
Cross-referencing with analogous compounds in and is essential for accurate assignment .
Q. How can researchers assess the compound’s solubility and design formulation strategies for in vitro studies?
- Methodology : Use shake-flask or HPLC-based methods to determine solubility in aqueous buffers (e.g., PBS) and organic solvents (DMSO for stock solutions). Structural analogs (e.g., ) suggest that the 4-methoxyphenyl group enhances hydrophobicity, necessitating surfactants or cyclodextrins for aqueous dispersion. Stability under physiological pH (e.g., 7.4) should be tested via HPLC monitoring .
Advanced Research Questions
Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. no activity) be systematically resolved?
- Methodology :
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines or microbial strains.
- Structural Comparisons : Compare substituent effects (e.g., dihydroquinolinyl vs. morpholinosulfonyl in ) to identify pharmacophores.
- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects. For example, hydantoins in showed antimicrobial activity linked to membrane disruption, but inactivity in other studies may arise from poor cellular uptake .
Q. What computational strategies can predict the compound’s reactivity and optimize synthetic pathways?
- Methodology :
- Quantum Chemical Calculations : Model transition states for key reactions (e.g., nucleophilic attack on the ketone) using DFT (e.g., Gaussian).
- Machine Learning : Train models on analogous reactions (e.g., ’s ICReDD framework) to predict optimal solvents/catalysts.
- Retrosynthetic Analysis : Tools like Synthia or ASKCOS can propose alternative routes using available building blocks .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and oxidative/hydrolytic stress.
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolysis of the imidazolidinedione ring or oxidation of the methoxy group).
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life. ’s handling guidelines inform storage conditions (e.g., inert atmosphere, −20°C) .
Q. What strategies mitigate interference from byproducts during large-scale synthesis?
- Methodology :
- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline NMR or Raman spectroscopy.
- Design of Experiments (DoE) : Optimize parameters (e.g., temperature, stirring rate) using response surface methodology.
- Crystallization Engineering : Control polymorphism via solvent-antisolvent systems, as demonstrated for hydantoins in and .
Q. How do substituent modifications (e.g., dihydroquinolinyl vs. benzoxazinyl) impact biological selectivity and toxicity?
- Methodology :
- SAR Studies : Synthesize analogs with systematic substituent changes (e.g., ’s fluorophenyl vs. chlorophenyl variants).
- Cytotoxicity Screening : Use HEK293 or HepG2 cells to compare therapeutic indices.
- Molecular Docking : Map interactions with target proteins (e.g., enzymes in ) to rationalize selectivity .
Methodological Notes
- Data Interpretation : Cross-validate spectral and biological data with structurally characterized analogs (e.g., and ).
- Ethical Compliance : Adhere to safety protocols () for handling reactive intermediates and hazardous solvents.
- Open Science : Share synthetic procedures and spectral data in public repositories (e.g., PubChem) to enhance reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
